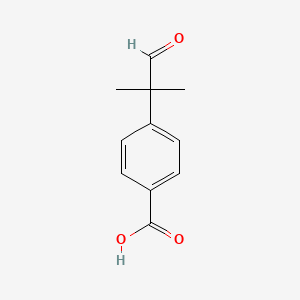

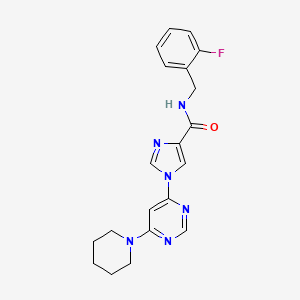

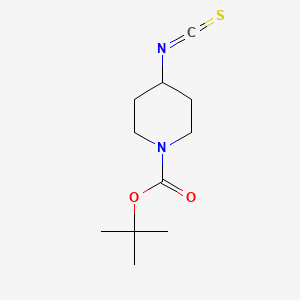

![molecular formula C22H18ClN3O3S B2502362 N-(4-氯苯并[d]噻唑-2-基)-2,3-二甲氧基-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 900005-23-4](/img/structure/B2502362.png)

N-(4-氯苯并[d]噻唑-2-基)-2,3-二甲氧基-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, antipyrine derivatives were synthesized and characterized, with a focus on their intermolecular interactions and stabilization through hydrogen bonds and π-interactions . Another study reported the design and synthesis of 4-chloro-benzamides derivatives as RET kinase inhibitors for cancer therapy . Additionally, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized through a condensation reaction . The synthesis of thiazole derivatives with antimicrobial activity was also described, highlighting the influence of substituents on the phenyl ring .

Molecular Structure Analysis

X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The antipyrine derivatives were found to crystallize in the monoclinic P21/c space group, with their structures analyzed through Hirshfeld surface analysis . The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative were also reported, showing different orientations of the pyridine ring with respect to the benzene ring in the independent molecules .

Chemical Reactions Analysis

The oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives to form thiadiazolo[2,3-a]pyridine-2-ylidene derivatives involved the removal of two hydrogen atoms and cyclization . The synthesis of antipyrine derivatives did not detail specific reaction mechanisms but focused on the characterization of the final products . The RET kinase inhibitor study involved the design and synthesis of benzamide derivatives, but the specific chemical reactions were not detailed .

Physical and Chemical Properties Analysis

The synthesized compounds were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . The electronic, NMR, vibrational, and structural properties of a new pyrazoline derivative were studied using DFT methods, and the molecular electrostatic potential (MEP) surface mapping was calculated . The antimicrobial activity of thiazole derivatives was evaluated, with the activity influenced by the nature of substituents on the phenyl ring .

Cytotoxic and Antimicrobial Activity

The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with significant cytotoxicity observed, particularly against MDA-MB-231 and LNCap cell lines . The antimicrobial activities of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were screened against different bacterial strains, showing higher activity compared to standard drugs . The synthesized thiazole derivatives also exhibited antimicrobial activity, with hydroxy and amino substituted derivatives showing maximum activity .

科学研究应用

化学结构和性质

N-(4-氯苯并[d]噻唑-2-基)-2,3-二甲氧基-N-(吡啶-2-基甲基)苯甲酰胺是一种属于化学实体类的化合物,以其复杂的分子结构而闻名,其中包括苯并噻唑和苯甲酰胺基团等元素。由于其独特的化学性质,这类化合物经常被研究其在各种生化和制药应用中的潜力。例如,氯苯并[d]噻唑基团的存在可能意味着具有参与特定分子相互作用的潜力,在药物设计和开发中至关重要(Artheswari, Maheshwaran, & Gautham, 2019)。

治疗潜力和分子相互作用

具有类似结构的化合物已被研究其治疗潜力,例如作为各种受体或酶的抑制剂。对它们的分子相互作用进行详细研究,如结合亲和力和抑制机制,可为它们的潜在制药应用提供宝贵的见解。例如,通过晶体学和分子对接研究进行详细的结构分析可以揭示这类化合物可能如何与特定生物靶点相互作用,为开发新的治疗剂奠定基础(G. Artheswari, V. Maheshwaran, & N. Gautham, 2019)。

抗微生物和细胞毒活性

对相关化合物的研究显示出显著的抗微生物和细胞毒活性,表明其在治疗感染或癌症中的潜在应用。例如,苯甲酰胺和苯并噻唑的衍生物已被合成并评估其对各种细菌和真菌菌株的抗微生物效力,展示出有希望的结果,突显了这类分子的治疗潜力(Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)。此外,一些衍生物对癌细胞系表现出显著的细胞毒性,暗示可能在癌症治疗中发挥作用(Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014)。

作用机制

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They are believed to target the DprE1 enzyme in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the death of the mycobacterium .

Result of Action

The inhibition of the DprE1 enzyme and disruption of the arabinogalactan biosynthesis pathway can lead to the death of Mycobacterium tuberculosis .

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3S/c1-28-17-10-5-8-15(20(17)29-2)21(27)26(13-14-7-3-4-12-24-14)22-25-19-16(23)9-6-11-18(19)30-22/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJWTJXSIGLWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

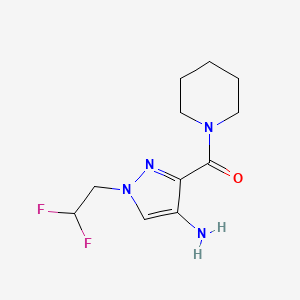

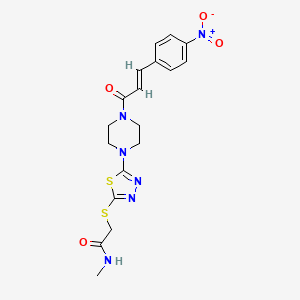

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

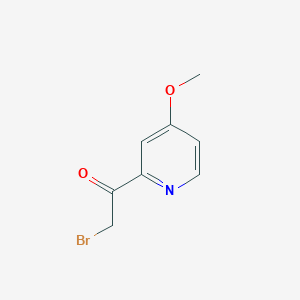

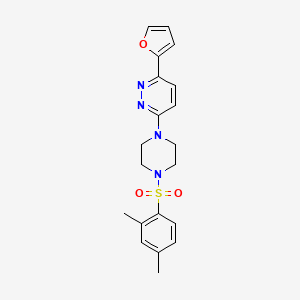

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

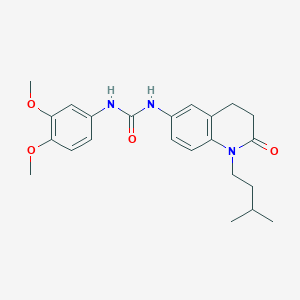

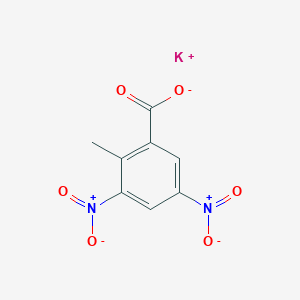

![2-(5-((2-amino-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2502294.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)